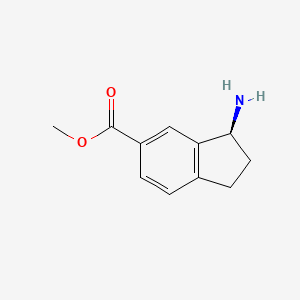

(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate

CAS No.: 1213213-26-3

Cat. No.: VC7834317

Molecular Formula: C11H13NO2

Molecular Weight: 191.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1213213-26-3 |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 |

| IUPAC Name | methyl (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylate |

| Standard InChI | InChI=1S/C11H13NO2/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8/h2-3,6,10H,4-5,12H2,1H3/t10-/m0/s1 |

| Standard InChI Key | WVMGINRJNBISMA-JTQLQIEISA-N |

| Isomeric SMILES | COC(=O)C1=CC2=C(CC[C@@H]2N)C=C1 |

| SMILES | COC(=O)C1=CC2=C(CCC2N)C=C1 |

| Canonical SMILES | COC(=O)C1=CC2=C(CCC2N)C=C1 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, methyl (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride, reflects its stereochemistry and functional groups . Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄ClNO₂ | |

| Molecular Weight | 227.69 g/mol | |

| CAS Registry Number | 1246509-66-9 | |

| SMILES Notation | COC(=O)C₁=CC₂=C(C=C₁)CC[C@H]₂N.Cl |

The indene scaffold features a fused bicyclic system with a methyl ester at position 5 and an S-configured amine at position 3. The hydrochloride salt enhances solubility for synthetic applications .

Stereochemical Significance

The S-configuration at the 3-amino position is critical for interactions in chiral environments, such as enzyme active sites or asymmetric catalysis . Computational descriptors, including the InChIKey RSENWQHYPMZMBK-PPHPATTJSA-N, confirm the stereochemical assignment .

| Supplier | Location | Purity | Price (USD) |

|---|---|---|---|

| Hebei Chiral Chemistry & Biotechnology | CN | 95% | Contact |

| AChemBlock | CN | 95% | $200/100mg |

| GlpBio | CN | Research | $150/25µL |

Pricing remains opaque, with quotes provided upon inquiry due to bulk purchase discounts and regulatory constraints .

Applications in Pharmaceutical Research

Role as a Building Block

The compound’s rigid bicyclic structure and chiral amine make it a valuable intermediate for:

-

Kinase inhibitors: Modular substitution at the 5-carboxylate enables targeting ATP-binding pockets .

-

Neuroactive agents: The indene scaffold mimics neurotransmitter conformations, aiding in CNS drug design .

Preclinical Studies

While peer-reviewed studies are scarce, supplier documentation highlights its use in:

Future Directions and Challenges

Scalability Constraints

Current synthetic methods lack cost-efficiency for multi-kilogram production, necessitating optimized catalytic cycles .

Analytical Standardization

Batch-to-batch variability in enantiomeric excess (≥95% ee) underscores the need for improved QC protocols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume